Latrunculeic Acid
Description
Latrunculeic acid (compound 6) is a bioactive secondary metabolite isolated from marine sponges of the genera Cacospongia mycofijiensis and Negombata magnifica. It belongs to the latrunculin chemotype, a class of macrocyclic polyketide derivatives renowned for their cytotoxic and actin-targeting properties . Structurally, this compound features a 16-membered macrocyclic lactone core with a conjugated diene system, a thiazolidinone moiety, and a unique carboxylic acid side chain, distinguishing it from other latrunculins . Its isolation and characterization were confirmed via LCMS, ¹H/¹³C NMR, and HRESITOFMS, with a molecular formula of C₂₂H₃₃NO₇SNa (m/z 478.1864 [M+Na]⁺) .
Properties
Molecular Formula |
C17H24O4 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
(2Z,6Z,8S)-3,8-dimethyl-10-[(2R)-6-oxo-2,3-dihydropyran-2-yl]deca-2,6-dienoic acid |
InChI |
InChI=1S/C17H24O4/c1-13(6-3-4-7-14(2)12-16(18)19)10-11-15-8-5-9-17(20)21-15/h3,5-6,9,12-13,15H,4,7-8,10-11H2,1-2H3,(H,18,19)/b6-3-,14-12-/t13-,15+/m1/s1 |
InChI Key |
OHWFPMKLBOHSHY-WKTSBRCASA-N |
Isomeric SMILES |
C[C@@H](CC[C@@H]1CC=CC(=O)O1)/C=C\CC/C(=C\C(=O)O)/C |
Canonical SMILES |
CC(CCC1CC=CC(=O)O1)C=CCCC(=CC(=O)O)C |
Synonyms |
latrunculeic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Latrunculeic acid shares structural and functional similarities with other latrunculin derivatives, though key variations influence their bioactivity and applications. Below is a detailed comparison:
Structural Comparison
Key Structural Differences :
- Macrocyclic Core : this compound and latrunculol A share a 16-membered ring, whereas latrunculin B and 15-methoxylatrunculin B have 14-membered cores.
- Side Chains : this compound’s carboxylic acid group contrasts with latrunculin B’s epoxide and 15-methoxylatrunculin B’s methoxy group, impacting solubility and target binding .
- Stereochemistry : Variations in stereocenters (e.g., C9 and C13 in latrunculol A) influence conformational stability and bioactivity .
Functional and Bioactive Comparison
Mechanistic Insights :
- This compound’s carboxylic acid enhances hydrogen bonding with actin’s subdomain 1, disrupting cytoskeletal dynamics but with lower potency than latrunculin B’s epoxide .
- 15-Methoxylatrunculin B’s methoxy group improves membrane permeability, contributing to its superior cytotoxicity in leukemia models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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